3-Fluoro-4-(methylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a methylamino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(methylamino)benzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent to introduce the fluorine atom at the desired position . Another method involves the direct fluorination of 4-(methylamino)benzaldehyde using a suitable fluorinating reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen-exchange reactions. These reactions are carried out in specialized reactors designed to handle the reagents and conditions required for efficient fluorination. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(methylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: 3-Fluoro-4-(methylamino)benzoic acid.
Reduction: 3-Fluoro-4-(methylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(methylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylamino)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom and the methylamino group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrostatic interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzaldehyde: Lacks the methylamino group, making it less versatile in certain reactions.
4-Fluorobenzaldehyde: The fluorine atom is at a different position, affecting its reactivity and applications.
4-(Methylamino)benzaldehyde: Lacks the fluorine atom, which can influence its chemical properties and biological activities.
Uniqueness
3-Fluoro-4-(methylamino)benzaldehyde is unique due to the presence of both the fluorine atom and the methylamino group.
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
3-fluoro-4-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H8FNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-5,10H,1H3 |
InChI Key |
XXQHDESKECPTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.